molecular formula C9H13N3O4 B5066125 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide

7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide

Katalognummer B5066125
Molekulargewicht: 227.22 g/mol
InChI-Schlüssel: NSIBDLLGOLJQBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a critical enzyme that plays a vital role in the regulation of various physiological processes, including vascular tone, platelet aggregation, and neurotransmission. ODQ has been extensively studied for its potential applications in scientific research, particularly in the fields of cardiovascular and neurological research.

Wirkmechanismus

ODQ exerts its pharmacological effects by inhibiting the activity of 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a critical second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. By inhibiting 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide, ODQ reduces the production of cGMP, leading to a decrease in the downstream physiological effects of cGMP.
Biochemical and Physiological Effects
ODQ has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In cardiovascular research, ODQ has been shown to reduce vascular tone and blood pressure by inhibiting the vasodilatory effects of nitric oxide (NO), which is a critical regulator of vascular tone. ODQ has also been shown to inhibit platelet aggregation and thrombosis by reducing the production of cGMP in platelets. In the central nervous system, ODQ has been shown to modulate neurotransmission by reducing the production of cGMP in neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using ODQ in scientific research is its high selectivity and potency for 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide. ODQ has been shown to be a highly specific inhibitor of 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide, with minimal off-target effects. This selectivity allows researchers to investigate the specific role of 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide in various physiological processes accurately. However, one of the limitations of using ODQ is its relatively high cost and complex synthesis, which can limit its widespread use in scientific research.

Zukünftige Richtungen

There are several potential future directions for the use of ODQ in scientific research. One potential direction is in the development of novel therapeutic agents for cardiovascular and neurological diseases. ODQ has been shown to have potent vasodilatory effects and inhibit platelet aggregation, making it a potential therapeutic target for diseases such as hypertension and thrombosis. Additionally, ODQ has been shown to modulate neurotransmission, making it a potential target for the development of novel treatments for neurological disorders such as depression and anxiety. Another potential future direction is in the development of new synthetic methods for the production of ODQ, which could reduce the cost and complexity of its synthesis, making it more widely available for scientific research.

Synthesemethoden

ODQ can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 5,5a,6,8a-tetrahydro-4H-indolo[3,4-c]pyridin-5-ol with methyl isocyanate, followed by oxidation with lead tetraacetate to yield the desired product. The synthesis of ODQ is a complex process that requires expertise in organic chemistry and specialized equipment.

Wissenschaftliche Forschungsanwendungen

ODQ has been extensively used in scientific research to investigate the role of 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide in various physiological processes. One of the most significant applications of ODQ is in cardiovascular research, where it has been used to study the role of 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide in regulating vascular tone and blood pressure. ODQ has also been used to investigate the role of 7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide in platelet aggregation and thrombosis, as well as in the regulation of neurotransmission in the central nervous system.

Eigenschaften

IUPAC Name

6-hydroxy-7-methyl-3-oxido-5,5a,7,8-tetrahydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-5-4-9(13)7(11(5)14)3-2-6-8(9)10-16-12(6)15/h5,7,13-14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIBDLLGOLJQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(N1O)CCC3=[N+](ON=C32)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.